molecular formula C15H21FN4 B11733568 N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11733568
M. Wt: 276.35 g/mol
InChI Key: FNBYQBABTWSIMF-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a fluoroethyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions, often using fluoroethyl halides in the presence of a base.

    Attachment of the Dimethylamino Group: The dimethylamino group is typically introduced through a reductive amination process, where a dimethylamine source reacts with an aldehyde or ketone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of thioether or amine-substituted products.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its use in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(dimethylamino)phenyl]methyl}-1-(2-chloroethyl)-5-methyl-1H-pyrazol-4-amine
  • N-{[4-(dimethylamino)phenyl]methyl}-1-(2-bromoethyl)-5-methyl-1H-pyrazol-4-amine

Uniqueness

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties and biological activity compared to its chloroethyl and bromoethyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H21FN4

Molecular Weight

276.35 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C15H21FN4/c1-12-15(11-18-20(12)9-8-16)17-10-13-4-6-14(7-5-13)19(2)3/h4-7,11,17H,8-10H2,1-3H3

InChI Key

FNBYQBABTWSIMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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